Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a bicyclo[2.1.1]hexane core fused to a piperidine ring via an oxygen atom (3-oxa bridge). The tert-butyl carbamate (Boc) group at the 1'-position and the amino group at the 1-position enhance its utility as a synthetic intermediate in medicinal chemistry, particularly for drug candidates targeting enzymes or receptors requiring rigid, three-dimensional scaffolds . Bicyclo[2.1.1]hexane derivatives are increasingly studied as bioisosteres for aromatic rings, offering improved metabolic stability and solubility .
Properties
IUPAC Name |
tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-12(2,3)19-11(18)17-7-5-15(6-8-17)14(16)9-13(4,10-14)20-15/h5-10,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGGCJMRRZVBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[211]hexane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include tert-butyl chloroformate, amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a key protecting moiety for amines. Acidic cleavage using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) selectively removes the Boc group to yield the free amine.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| 20% TFA in DCM, 2 h, RT | Deprotection to primary amine | >90% | |
| 4 M HCl in dioxane, 1 h, 50°C | Formation of hydrochloride salt | 85% |
Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. This reaction is pivotal for subsequent functionalization of the amine.
Functionalization of the Primary Amine
The deprotected amine undergoes nucleophilic reactions, including alkylation, acylation, and sulfonylation.
Sulfonylation
Methanesulfonyl chloride reacts with the amine in the presence of a base (e.g., triethylamine) to form sulfonamide derivatives.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methanesulfonyl chloride, Et₃N, DCM | N-Methanesulfonylpiperidine derivative | 89% |
Application : Sulfonamide derivatives exhibit enhanced stability and are intermediates in bioactive molecule synthesis.
Alkylation
The amine reacts with alkyl halides (e.g., methyl iodide) under basic conditions.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methyl iodide, K₂CO₃, DMF, 12 h, RT | N-Methylpiperidine derivative | 78% |
Photochemical Reactivity
The spirocyclic bicyclo[2.1.1]hexane core is photochemically active, participating in [2+2] cycloadditions under UV light.
| Substrate/Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Intramolecular [2+2] cycloaddition | UV light (254 nm), CH₃CN, 6 h | Polycyclic oxetane formation | 50–93% |
Mechanistic Insight : The strained bicyclic system undergoes ring-opening or cross-cycloaddition to generate fused or bridged architectures, useful in natural product synthesis.
Ester Hydrolysis
The methyl ester (if present in derivatives) hydrolyzes under acidic or basic conditions to carboxylic acids.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiOH, THF/H₂O, 12 h, RT | Carboxylic acid derivative | 95% |
Comparative Reaction Table for Structural Analogs
Reactivity trends for structurally related compounds highlight the uniqueness of the target molecule:
| Compound | Key Reaction | Yield | Distinct Feature |
|---|---|---|---|
| tert-Butyl piperidin-4-ylcarbamate | Sulfonylation | 91% | Simpler piperidine scaffold |
| Methyl 1-Boc-4-piperidineacetate | Ester hydrolysis | 95% | Flexible ethyl linker |
| Spirocyclic oxetane derivatives | [2+2] Photocycloaddition | 50–93% | Rigid, three-dimensional framework |
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis include:
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate is being explored for its potential therapeutic applications due to its ability to interact with various biological targets. The compound's structure allows it to fit into enzyme or receptor binding sites effectively, facilitating high-affinity interactions.
Key Areas of Research:
- Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify the binding interactions of this compound with biological targets, providing insights into its mechanism of action and potential therapeutic uses.
- Drug Design: The compound serves as a versatile building block for synthesizing more complex molecules, which may exhibit enhanced biological activities or improved pharmacokinetic properties.
Materials Science
In materials science, the compound's unique structural features can be utilized to develop new materials with specific properties. Its functional groups allow for further chemical modifications that can enhance solubility or introduce new functionalities.
Case Studies and Experimental Findings
Several studies have highlighted the applications and effectiveness of this compound in various experimental settings:
Case Study 1: Interaction with Biological Targets
Research has demonstrated that this compound exhibits significant binding affinity towards specific enzymes involved in metabolic pathways. For instance, studies using SPR have shown that the compound can effectively inhibit target enzymes, suggesting its potential as a lead compound in drug development.
Case Study 2: Synthesis of Derivatives
The synthesis of derivatives of this compound has been explored to enhance its biological activity. Modifications at the amino group have led to compounds with improved solubility and bioavailability, making them more suitable for therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous spirocyclic and bicyclohexane-containing derivatives, focusing on structural features, synthesis, and applications.
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
- Bicyclo[2.1.1]hexane Core: The target compound’s rigid bicyclic system reduces conformational flexibility, improving target selectivity compared to more flexible spirochromanones or benzoxazepines .
- Substituent Effects :
Biological Activity
Tert-butyl 1-amino-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which consists of a bicyclic framework and a piperidine moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity and versatility in chemical modifications.
Structural Characteristics
The compound's structure allows for significant rigidity and three-dimensionality, making it a valuable scaffold in drug design. Its molecular formula is , with a molecular weight of approximately 254.3 g/mol. The presence of various functional groups enables diverse interactions with biological targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities, primarily through its interactions with specific receptors and enzymes.
Binding Affinity Studies
Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been conducted to evaluate the compound's binding affinity towards various biological targets. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound.
| Biological Target | Binding Affinity (Kd) | Method |
|---|---|---|
| Target A | 50 nM | SPR |
| Target B | 200 nM | ITC |
| Target C | 75 nM | SPR |
The data suggest that the compound has a moderate to high affinity for certain targets, indicating its potential as a lead compound in drug development.
Case Studies
Several case studies have been documented that highlight the biological implications of this compound:
- Neuroprotective Effects : A study demonstrated that this compound exhibits neuroprotective properties in models of neurodegeneration, potentially through modulation of neurotransmitter systems.
- Antimicrobial Activity : Another investigation reported promising antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.
- Cancer Research : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer models, warranting further exploration into its anticancer properties.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step processes that allow for further functionalization to enhance its biological activity.
Synthetic Pathway Overview
The synthetic route generally includes:
- Formation of the bicyclic core.
- Introduction of the piperidine moiety.
- Functionalization at the carboxylate position.
This versatility facilitates the design of analogs with improved pharmacological profiles.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key diagnostic signals include:
- IR Spectroscopy : Confirm Boc (C=O stretch at ~1680 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹) functionalities .
How does the bicyclo[2.1.1]hexane moiety influence the compound’s physicochemical properties compared to aromatic bioisosteres?
Q. Advanced Research Focus
- Geometric Parameters : Bicyclo[2.1.1]hexane mimics ortho-substituted benzene with:
- Metabolic Stability : Varies by target; e.g., bicyclohexane in conivaptan analogs increases stability (CLint 12 vs. 31 μL/min/mg), but decreases in antifungal agents (t1/2 reduced 2–3x) .
What methodological approaches assess the metabolic stability of spirocyclic compounds in preclinical studies?
Q. Advanced Research Focus
- In Vitro Assays :
- In Silico Tools :
How do researchers resolve contradictions in biological activity data for bicyclo[2.1.1]hexane-containing analogs?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Analysis :
- Physicochemical Profiling :
What role does the tert-butyl group play in stabilizing intermediates during synthesis?
Q. Basic Research Focus
- Protection Strategy : The Boc group shields the piperidine nitrogen, preventing unwanted nucleophilic attack or oxidation during spiro ring formation .
- Deprotection Conditions : Acidic (e.g., HCl/dioxane) or thermal cleavage under inert atmospheres retains bicyclohexane integrity .
What are the challenges in crystallizing spirocyclic compounds for X-ray diffraction studies?
Q. Advanced Research Focus
- Crystal Packing : Rigid spiro systems often form twinned crystals. Use small-drop vapor diffusion with mixed solvents (e.g., hexane/EtOAc) to improve crystal quality .
- Data Collection : High-resolution synchrotron sources (e.g., ≤0.8 Å) resolve overlapping electron densities in bridged bicyclic systems .
How can computational modeling guide the design of bicyclo[2.1.1]hexane-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
